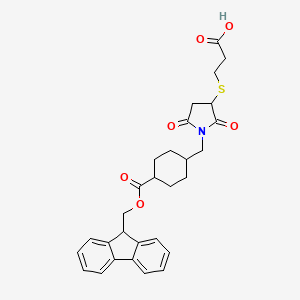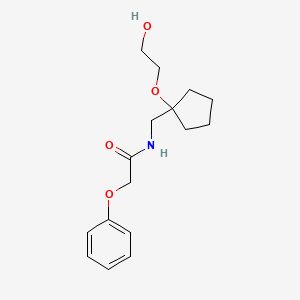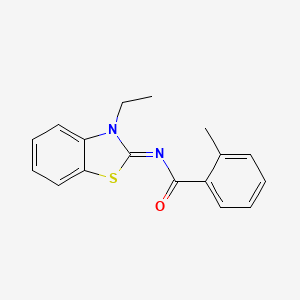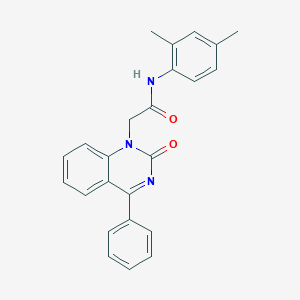![molecular formula C15H15ClN2S B2905610 1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene CAS No. 861212-31-9](/img/structure/B2905610.png)
1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene, also known as 4-chloro-N-(2-methylsulfanyl-2-phenyliminomethyl)benzenamine, is an organosulfur compound containing a benzene ring with a chlorine atom and an amine group. It is a colorless solid that is soluble in water and is used in a variety of scientific research applications. This compound is synthesized by reacting a chloroformate with a primary amine in the presence of a base.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene involves the reaction of 4-aminobenzaldehyde with methyl phenyl sulfide and formaldehyde in the presence of hydrochloric acid to form the intermediate Schiff base. This intermediate is then reacted with methylamine and hydrogen chloride to form the final product.
Starting Materials
4-aminobenzaldehyde, methyl phenyl sulfide, formaldehyde, hydrochloric acid, methylamine, hydrogen chloride
Reaction
Step 1: 4-aminobenzaldehyde is reacted with methyl phenyl sulfide and formaldehyde in the presence of hydrochloric acid to form the Schiff base intermediate., Step 2: The Schiff base intermediate is then reacted with methylamine and hydrogen chloride to form 1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene., Overall Reaction: 4-aminobenzaldehyde + methyl phenyl sulfide + formaldehyde + hydrochloric acid + methylamine + hydrogen chloride → 1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene
Scientific Research Applications
1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals and other compounds, as a reagent in organic synthesis, and as an inhibitor of enzymes. It has also been used as a probe in the study of enzyme kinetics, as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of metal complexes.
Mechanism Of Action
1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene acts as an enzyme inhibitor by binding to the active site of the enzyme. This binding prevents the enzyme from performing its normal function, thus inhibiting its activity. The compound also acts as a ligand in the synthesis of metal complexes, where it binds to the metal ions and forms a coordination complex.
Biochemical And Physiological Effects
1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and lipases, and to act as an antioxidant. It has also been shown to possess anti-inflammatory and antimicrobial properties.
Advantages And Limitations For Lab Experiments
1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene is a useful reagent in organic synthesis and can be used in a variety of laboratory experiments. The compound is relatively stable and can be stored at room temperature. It is also soluble in water, making it easy to work with. However, it is also toxic and should be handled with caution.
Future Directions
1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene has a wide range of potential applications in scientific research. Further research could focus on its use as an inhibitor of enzymes, as a ligand in the synthesis of metal complexes, and as an antioxidant. Additionally, its potential as an antimicrobial agent could be explored, as well as its potential use in the synthesis of pharmaceuticals and other compounds. Additionally, research into its toxicity and its potential side effects could be conducted. Finally, research into its potential as an industrial catalyst could be conducted.
properties
IUPAC Name |
methyl N'-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c1-19-15(18-14-5-3-2-4-6-14)17-11-12-7-9-13(16)10-8-12/h2-10H,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQQKWXTPOVCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NCC1=CC=C(C=C1)Cl)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2905530.png)
![N-(1,3-Dihydro-2-benzofuran-5-yl)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2905533.png)



![N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide](/img/structure/B2905538.png)





![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2905547.png)